![molecular formula C8H17NS B12097595 2-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B12097595.png)
2-[(Ethylsulfanyl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Ethylsulfanyl)methyl]piperidine: is a chemical compound with the following properties:
CAS Number: 1250043-71-0
Molecular Formula: CHNS
Molecular Weight: 159.29 g/mol
Preparation Methods
Synthetic Routes: The synthesis of 2-[(Ethylsulfanyl)methyl]piperidine involves the introduction of an ethylthiomethyl group onto a piperidine ring. While specific synthetic routes may vary, one common method is the reaction of piperidine with ethyl mercaptan (HSCH2CH3) under appropriate conditions.
Industrial Production: Industrial-scale production methods for this compound are not widely documented. research laboratories often prepare it through custom synthesis.
Chemical Reactions Analysis
Reactivity: 2-[(Ethylsulfanyl)methyl]piperidine can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the sulfur atom can yield the corresponding thiomethylpiperidine.
Substitution: The ethylthiomethyl group can be substituted with other functional groups.
Oxidation: Oxidizing agents such as hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various alkylating agents or nucleophiles.
Major Products: The major products depend on the specific reaction conditions. Oxidation leads to sulfoxide or sulfone derivatives, while reduction results in thiomethylpiperidine.
Scientific Research Applications
2-[(Ethylsulfanyl)methyl]piperidine finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a probe in biological studies.
Medicine: Potential use in drug development due to its structural features.
Industry: Limited applications, but it could be explored further.
Mechanism of Action
The exact mechanism of action for this compound is not well-documented. Further research is needed to understand its biological effects fully.
Comparison with Similar Compounds
While 2-[(Ethylsulfanyl)methyl]piperidine is relatively unique due to its ethylthiomethyl group, similar compounds include piperidine derivatives with various substituents.
Properties
Molecular Formula |
C8H17NS |
|---|---|
Molecular Weight |
159.29 g/mol |
IUPAC Name |
2-(ethylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C8H17NS/c1-2-10-7-8-5-3-4-6-9-8/h8-9H,2-7H2,1H3 |
InChI Key |
HPUFDZUYROBFLB-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


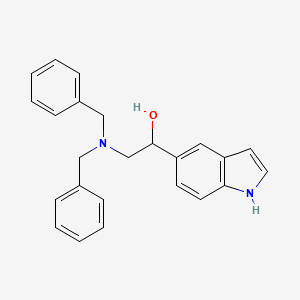

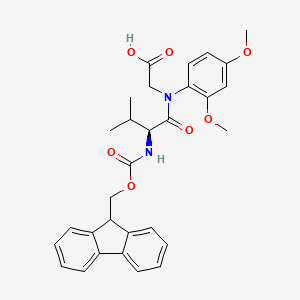

![1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene](/img/structure/B12097532.png)

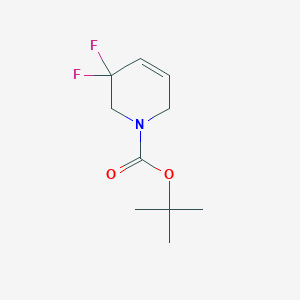
![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12097555.png)
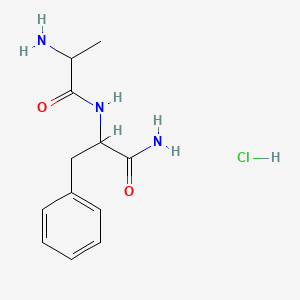
![3-(1H-imidazol-5-yl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid](/img/structure/B12097565.png)
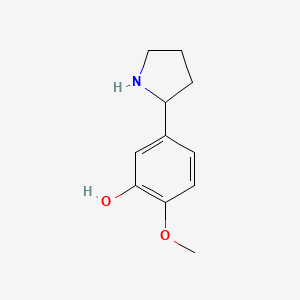

![2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12097593.png)
![5-Bromospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane]](/img/structure/B12097602.png)
